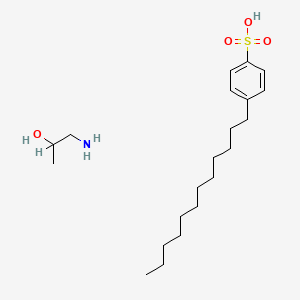
1-aminopropan-2-ol;4-dodecylbenzenesulfonic acid
Description
1-aminopropan-2-ol;4-dodecylbenzenesulfonic acid is a chemical compound that combines benzenesulfonic acid with 1-amino-2-propanol in a 1:1 ratio. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Properties
CAS No. |
54590-52-2 |
|---|---|
Molecular Formula |
C21H39NO4S |
Molecular Weight |
401.6 g/mol |
IUPAC Name |
1-aminopropan-2-ol;4-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C3H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;1-3(5)2-4/h13-16H,2-12H2,1H3,(H,19,20,21);3,5H,2,4H2,1H3 |
InChI Key |
AVRGWAZPWHQHGN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CC(CN)O |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CC(CN)O |
Other CAS No. |
54590-52-2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzenesulfonic acid, 4-dodecyl-, compd. with 1-amino-2-propanol typically involves the sulfonation of dodecylbenzene with sulfur trioxide, followed by neutralization with 1-amino-2-propanol. The reaction conditions often include controlled temperatures and the use of continuous reactors, such as falling film reactors, to ensure efficient sulfonation and neutralization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous reactors to maintain consistent quality and yield. The sulfonation process is carefully monitored to control the degree of sulfonation and to minimize side reactions. The final product is then purified and formulated for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-dodecyl-, compd. with 1-amino-2-propanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted benzenesulfonic acid compounds.
Scientific Research Applications
Benzenesulfonic acid, 4-dodecyl-, compd. with 1-amino-2-propanol has a wide range of scientific research applications:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological assays and experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in industrial cleaning agents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-dodecyl-, compd. with 1-amino-2-propanol primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with and solubilize hydrophobic molecules. This interaction is facilitated by the hydrophobic dodecyl group and the hydrophilic sulfonic acid and amino groups, which enable the compound to form micelles and emulsify oils and other hydrophobic substances.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 4-dodecyl-, compd. with 2-aminoethanol (11): Similar in structure but uses 2-aminoethanol instead of 1-amino-2-propanol.
Benzenesulfonic acid, dodecyl-, compd. with triethanolamine (11): Uses triethanolamine as the neutralizing agent.
Benzenesulfonic acid, 4-dodecyl-, compd. with cyclohexanamine (11): Uses cyclohexanamine instead of 1-amino-2-propanol.
Uniqueness
The uniqueness of benzenesulfonic acid, 4-dodecyl-, compd. with 1-amino-2-propanol lies in its specific combination of functional groups, which provides a balance of hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, offering advantages in terms of solubility, emulsification, and interaction with biological molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


